2,2,4-TRIMETHYL-5-PHENYL-2H-IMIDAZOLE-1,3-DIIUM-1,3-BIS(OLATE)
Overview
Description
2,2,4-TRIMETHYL-5-PHENYL-2H-IMIDAZOLE-1,3-DIIUM-1,3-BIS(OLATE) is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-TRIMETHYL-5-PHENYL-2H-IMIDAZOLE-1,3-DIIUM-1,3-BIS(OLATE) typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles . Another method involves the use of N-heterocyclic carbenes (NHC) as both ligands and organocatalysts .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. These methods would include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,2,4-TRIMETHYL-5-PHENYL-2H-IMIDAZOLE-1,3-DIIUM-1,3-BIS(OLATE) undergoes various types of chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents like tert-butylhydroperoxide (TBHP).
Reduction: Can be reduced using hydrogenation techniques.
Substitution: Undergoes nucleophilic substitution reactions, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: TBHP in the presence of a nickel catalyst.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Various nucleophiles under basic conditions.
Major Products
The major products formed from these reactions include substituted imidazoles and their derivatives, which have applications in pharmaceuticals and materials science .
Scientific Research Applications
2,2,4-TRIMETHYL-5-PHENYL-2H-IMIDAZOLE-1,3-DIIUM-1,3-BIS(OLATE) has a wide range of scientific research applications:
Chemistry: Used as a ligand in catalytic reactions, particularly in the formation of metal complexes for catalysis.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its imidazole core.
Industry: Used in the synthesis of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2,2,4-TRIMETHYL-5-PHENYL-2H-IMIDAZOLE-1,3-DIIUM-1,3-BIS(OLATE) involves its interaction with various molecular targets. As a ligand, it forms complexes with metal ions, which can then participate in catalytic cycles. The imidazole ring can also interact with biological targets, disrupting cellular processes and leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
- 1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene
Uniqueness
2,2,4-TRIMETHYL-5-PHENYL-2H-IMIDAZOLE-1,3-DIIUM-1,3-BIS(OLATE) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2,2,4-trimethyl-3-oxido-5-phenylimidazol-1-ium 1-oxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-9-11(10-7-5-4-6-8-10)14(16)12(2,3)13(9)15/h4-8H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYQCDCUFPMWLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=O)C(N1[O-])(C)C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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